3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine
CAS No.: 1448064-92-3
Cat. No.: VC6246882
Molecular Formula: C15H18N2O5S2
Molecular Weight: 370.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448064-92-3 |
|---|---|
| Molecular Formula | C15H18N2O5S2 |
| Molecular Weight | 370.44 |
| IUPAC Name | 3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine |
| Standard InChI | InChI=1S/C15H18N2O5S2/c18-23(19,12-13-3-2-10-22-13)14-5-8-17(9-6-14)24(20,21)15-4-1-7-16-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2 |
| Standard InChI Key | SJDZPWDPQQWVNU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Connectivity
The compound’s IUPAC name, 3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine, reflects its hierarchical structure:
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A piperidine ring (CHN) serves as the central scaffold.
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At the 4-position of the piperidine, a furan-2-ylmethylsulfonyl group (-SO-CH-CHO) is attached.
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The 1-position of the piperidine is functionalized with a sulfonylpyridine group (-SO-CHN).
The structural formula is represented by the SMILES notation:
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3.
Table 1: Molecular Data for 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine
| Property | Value |
|---|---|
| CAS No. | 1448064-92-3 |
| Molecular Formula | CHNOS |
| Molecular Weight | 370.44 g/mol |
| IUPAC Name | 3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine |
| InChI Key | SJDZPWDPQQWVNU-UHFFFAOYSA-N |
| PubChem CID | 71808913 |
Synthesis and Manufacturing
Table 2: Key Reagents and Conditions from Patent Literature
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | HO, NaSO | Oxidation and stabilization |
| 2 | Diisopropylethylamine | Base for deprotonation |
| 3 | Tetrahydrofuran (THF) | Solvent for nucleophilic coupling |
Physicochemical Properties
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): Expected signals include:
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H NMR: Aromatic protons from pyridine (δ 7.5–8.5 ppm) and furan (δ 6.3–7.4 ppm), alongside piperidine methylenes (δ 1.5–3.0 ppm).
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C NMR: Sulfonyl carbons (δ 50–60 ppm), aromatic carbons (δ 120–150 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 370.44 ([M]) with fragment ions corresponding to sulfonyl group losses.
Future Research Directions
Priority Investigations
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Solubility Optimization: Prodrug strategies or salt formation to improve bioavailability.
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Target Identification: High-throughput screening against kinase or protease libraries.
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Toxicological Profiling: In vitro assays to assess cytotoxicity and genotoxicity.
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